(R)-1-Tert-butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate
Overview
Description
(R)-1-Tert-butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C11H17F2NO4 and its molecular weight is 265.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Synthesis and Applications in Drug Development
Efficient and practical asymmetric synthesis methodologies have been developed for compounds structurally related to (R)-1-Tert-butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate, demonstrating their utility as intermediates in the synthesis of nociceptin antagonists. These methods are highlighted for their scalability and high enantiomeric purity, showcasing the compound's relevance in producing pharmacologically active agents (H. Jona et al., 2009).
Chemical Structure and Reactivity Studies
Studies have also focused on the reactivity and mechanism of formation for compounds with similar structures under different chemical conditions, such as the reaction with trifluoroacetic acid and UV-A-light irradiation. These investigations contribute to a deeper understanding of the chemical properties and potential transformations of this compound class (K. Görlitzer & H. Baltrusch, 2000).
Advanced Material Synthesis
Research into the synthesis of conjugated systems using related compounds for applications such as dyes and pigments demonstrates the broader applicability of this chemical class in material science. The detailed analysis of NMR, mass spectroscopy, and X-ray crystallography provides insight into their structural characteristics and potential for use in advanced material applications (Q. Liu et al., 2014).
Molecular Docking and Pharmaceutical Research
Enantiomerically pure derivatives have been synthesized and assessed through molecular docking studies for their potential as thrombin inhibitors. This highlights the compound's significance in the design and development of new therapeutic agents with antithrombin activity, demonstrating the intersection of synthetic chemistry and computational biology in drug discovery (Seylan Ayan et al., 2013).
Catalysis and Synthetic Methodology
The compound and its derivatives have been explored in catalysis and synthetic methodology, emphasizing its utility in creating more efficient and selective chemical reactions. This research underlines the importance of such compounds in developing new synthetic routes and catalytic processes, contributing to the advancement of green chemistry and sustainable practices (T. Imamoto et al., 2012).
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R)-4,4-difluoropyrrolidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(16)14-6-11(12,13)5-7(14)8(15)17-4/h7H,5-6H2,1-4H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDZKOOUQIDZOG-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C[C@@H]1C(=O)OC)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201139288 | |
Record name | 1-(1,1-Dimethylethyl) 2-methyl (2R)-4,4-difluoro-1,2-pyrrolidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201139288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
647857-74-7 | |
Record name | 1-(1,1-Dimethylethyl) 2-methyl (2R)-4,4-difluoro-1,2-pyrrolidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=647857-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1-Dimethylethyl) 2-methyl (2R)-4,4-difluoro-1,2-pyrrolidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201139288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.